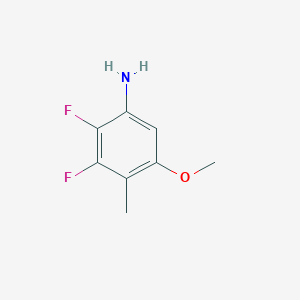

2,3-Difluoro-5-methoxy-4-methylaniline

Description

Properties

IUPAC Name |

2,3-difluoro-5-methoxy-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-4-6(12-2)3-5(11)8(10)7(4)9/h3H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLYOEBUNYACDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1F)F)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601255165 | |

| Record name | Benzenamine, 2,3-difluoro-5-methoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706446-33-4 | |

| Record name | Benzenamine, 2,3-difluoro-5-methoxy-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706446-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,3-difluoro-5-methoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis Based on Related Compounds

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| A | Preparation of fluorinated methoxy-nitrobenzene intermediate | Reaction of 2,4-difluoro-1-nitrobenzene with methanol and potassium tert-butoxide in toluene at 0–20°C | 87.38 | Careful temperature control to avoid side reactions |

| B | Conversion to methoxyaniline derivative | Reduction of nitro group or acetylation followed by hydrolysis | 83.13 | Use of acetic acid and acetic anhydride for acetylation |

| C | Nitration of methoxyaniline | Sulfuric acid and fuming nitric acid at 0–5°C | 78.30 | Controlled nitration to introduce nitro group at desired position |

| D | Reduction of nitro to aniline | Reflux with hydrochloric acid in methanol | 73.55 | Final step to obtain fluoro-methoxyaniline |

This sequence emphasizes the importance of controlling reaction temperatures and reagent addition rates to maintain fluorine substituents and achieve regioselective substitution.

Methyl Group Introduction

The methyl group at position 4 can be introduced by:

- Starting with a methyl-substituted fluorinated anisole derivative.

- Alternatively, electrophilic aromatic substitution with methylating agents (e.g., methyl iodide under Friedel-Crafts conditions) on a suitably protected intermediate.

The presence of fluorine atoms and methoxy groups directs substitution, and the methylation step must be optimized to avoid polysubstitution or displacement of sensitive groups.

Amination

The amino group is typically introduced by:

- Nitration of the aromatic ring at the appropriate position, followed by catalytic or chemical reduction of the nitro group to an amine.

- Alternatively, direct amination via nucleophilic aromatic substitution if the leaving groups and conditions are suitable.

Research Findings and Optimization

- The use of potassium tert-butoxide as a base in the initial substitution step provides high yields and selectivity for methoxylation on fluorinated nitrobenzene derivatives.

- Acetylation of the aniline intermediate protects the amino group during nitration, preventing overreaction and improving yield.

- Controlled nitration at low temperature (0–5°C) using sulfuric and fuming nitric acid ensures regioselective introduction of the nitro group without degrading sensitive substituents.

- Reduction of nitro to amine under reflux with hydrochloric acid in methanol is efficient but requires careful solvent removal and pH adjustment to isolate the aniline product cleanly.

Data Table Summarizing Key Reaction Conditions and Yields

| Step | Reaction | Reagents | Temperature (°C) | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| A | Methoxylation of 2,4-difluoro-1-nitrobenzene | Methanol, potassium tert-butoxide, toluene | 0 to 20 | 4 hrs | 87.38 | Stirring at 0°C then 20°C |

| B | Acetylation of 4-fluoro-2-methoxyaniline | Acetic acid, acetic anhydride | 25 to 90 | 3-5 hrs | 83.13 | Slow addition of acetic anhydride |

| C | Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide | Sulfuric acid, fuming nitric acid | 0 to 5 | 4-6 hrs | 78.30 | Low temperature nitration |

| D | Reduction to 4-fluoro-2-methoxy-5-nitroaniline | Methanol, hydrochloric acid | Reflux | 3-5 hrs | 73.55 | Reflux and pH adjustment |

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-methoxy-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates:

2,3-Difluoro-5-methoxy-4-methylaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity and pharmacokinetic properties of drugs. For instance, compounds derived from this amine have been explored for their potential in treating bacterial infections due to their role in synthesizing fluoroquinolone antibiotics like lomefloxacin and norfloxacin .

Case Study: Synthesis of Antimicrobial Agents

Recent studies have highlighted the synthesis of novel antimicrobial agents using this compound as a key building block. Researchers have reported improved efficacy against resistant bacterial strains, showcasing the compound's potential in developing next-generation antibiotics .

Material Science

Liquid Crystal Displays (LCDs):

The compound is also utilized in the development of liquid crystal materials. Its unique electronic properties make it suitable for synthesizing liquid crystal compounds that are essential for LCD technology. The incorporation of fluorine atoms enhances the thermal stability and optical performance of these materials .

Case Study: Development of Advanced LCDs

A study demonstrated the use of this compound in creating new liquid crystal formulations that exhibit superior response times and better color reproduction compared to traditional materials. This advancement is significant for improving display technologies used in consumer electronics .

Agrochemicals

Pesticide Formulations:

In agrochemical applications, this compound has been investigated as an intermediate for synthesizing effective pesticide agents. Its derivatives have shown promising results in controlling various agricultural pests while maintaining low toxicity to non-target organisms .

Case Study: Efficacy Against Crop Diseases

Research has indicated that pesticides formulated with derivatives of this compound can achieve over 70% effectiveness against common crop diseases such as gray mold on melons. This highlights its potential role in sustainable agriculture practices by reducing reliance on more toxic chemical alternatives .

Chemical Synthesis

Synthetic Methodologies:

The synthesis of this compound involves several chemical reactions, including nitration and fluorination processes. These methodologies are crucial for producing high-purity compounds necessary for research and industrial applications .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methoxy-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The methoxy and methyl groups can also influence the compound’s reactivity and stability, making it a valuable tool in various biochemical assays and studies.

Comparison with Similar Compounds

2-(3,4-Dichlorophenyl)-4-fluoroaniline (CAS: N/A)

- Structure : Contains a fluorine at position 4 and two chlorine atoms at positions 3' and 4' on the biphenyl system.

- Reactivity : The electron-withdrawing chlorine substituents enhance electrophilic substitution resistance compared to methyl/methoxy groups in this compound. This makes it less reactive in coupling reactions but more stable under acidic conditions .

- Applications : Used in pesticide synthesis due to its stability and halogen-mediated bioactivity .

4-(Thiophen-2-yl)-3-(trifluoromethyl)aniline (CAS: N/A)

- Structure : Features a trifluoromethyl (-CF₃) group and a thiophene ring.

- Reactivity : The -CF₃ group increases lipophilicity and metabolic stability, making this compound favorable for drug discovery. In contrast, the methoxy group in this compound offers moderate electron-donating effects, which may limit its utility in hydrophobic environments .

4-(Substituted)-5-fluorobenzene-1,2-diamine

- Synthesis : Prepared via SnCl₂-mediated reduction of nitro precursors under reflux (75°C, 5–7 hours). The diamine intermediate is unstable and must be used immediately .

- Contrast : this compound lacks the diamine functionality, simplifying its storage but reducing its versatility in multi-step syntheses.

2,3-Difluoro-5-methoxy-4-methylbenzylalcohol (CAS: 1706461-15-5)

- Structure : A benzyl alcohol derivative of the target compound.

- Utility : The hydroxyl group enables conjugation or oxidation reactions, whereas the aniline group in this compound is better suited for diazotization or amidation .

Commercial Availability and Stability

- 3-Methoxyphenethylamine (CAS: 2039-67-0): Commercially available in gram-scale quantities, highlighting the challenges in sourcing fluorinated anilines compared to non-fluorinated analogs .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Limitations

- Fluorine Impact : The dual fluorine atoms in this compound enhance electronegativity and bioavailability but complicate synthesis due to regioselectivity challenges .

- Methoxy vs. Methyl: The 5-methoxy group improves solubility in polar solvents compared to non-methoxy analogs, though the 4-methyl group may sterically hinder some reactions .

- Discontinuation Trends: Fluorinated anilines are often discontinued due to stringent regulatory requirements for fluorine-containing intermediates, unlike chlorinated or non-halogenated derivatives .

Biological Activity

2,3-Difluoro-5-methoxy-4-methylaniline (CAS Number: 1706446-33-4) is an aromatic amine with significant interest in medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group and a methoxy group, which can influence its interaction with biological systems. The following sections will detail the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 173.16 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of fluorine atoms may enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions such as cancer or metabolic disorders.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.

Case Studies

- Anticancer Activity : A study explored the effects of various aniline derivatives, including this compound, on cancer cell lines. Results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The study highlighted a structure-activity relationship (SAR) where the introduction of fluorine atoms correlated with increased potency against these cell lines.

- Neuropharmacological Effects : Research has indicated that modifications in the aniline structure can lead to changes in binding affinity for serotonin receptors. Compounds similar to this compound showed promise in modulating serotonin uptake, suggesting potential applications in treating mood disorders.

Toxicity and Safety Profile

The safety profile of this compound is yet to be fully established. However, as with many fluorinated compounds, there is a concern regarding mutagenicity and environmental impact. Research into its toxicological effects is ongoing.

Structure-Activity Relationship (SAR)

Research indicates that the introduction of fluorine atoms at specific positions on the aromatic ring can significantly alter the biological activity of anilines. The SAR studies suggest that:

- Fluorine Substitution : Enhances binding affinity to biological targets.

- Methoxy Group : Contributes to electron-donating properties that may stabilize certain interactions.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| 2,3-Difluoroaniline | Moderate anticancer | Lacks methoxy group |

| 4-Methoxyaniline | Neuroactive | Lower lipophilicity |

| 3-Fluoroaniline | Inhibitory effects | Less potent than difluorinated |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Difluoro-5-methoxy-4-methylaniline, and how can intermediates be validated?

- Methodological Answer : Synthesis typically involves sequential fluorination and methoxylation of a substituted aniline precursor. For example, fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions is common. Key intermediates (e.g., fluorinated benzaldehyde derivatives) should be validated via HPLC (>97.0% purity) and NMR (e.g., ¹⁹F NMR for fluorine substitution patterns) to confirm regioselectivity and avoid side products like over-fluorinated analogs .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with standards .

- Spectroscopy :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) and methyl (-CH₃) groups via characteristic shifts (δ ~3.8 ppm for OCH₃; δ ~2.3 ppm for CH₃).

- ¹⁹F NMR : Confirm fluorine positions using coupling constants and chemical shifts (e.g., δ -120 to -140 ppm for aromatic fluorines) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~174.1) .

Q. What storage conditions are critical to maintain compound stability?

- Methodological Answer : Store at 0–6°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the aniline group. Use amber vials to limit photodegradation, as fluorinated aromatic amines are sensitive to UV light. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling in NMR)?

- Methodological Answer : Contradictions often arise from impurities or dynamic effects (e.g., rotational barriers in substituted anilines). Strategies include:

- Variable Temperature NMR : Perform experiments at 25°C and -40°C to observe line-shape changes indicative of conformational exchange .

- 2D NMR : Use HSQC or HMBC to correlate ambiguous peaks with adjacent protons/carbons.

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to assign signals .

Q. What are the challenges in using this compound as a precursor for heterocyclic synthesis (e.g., triazoles or tetrazoles)?

- Methodological Answer : The electron-withdrawing fluorine atoms and methoxy group can hinder nucleophilic substitution. Optimize reactions by:

- Activation : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce nitrogen-containing groups.

- Protection/Deprotection : Temporarily protect the aniline group with tert-butoxycarbonyl (Boc) to prevent side reactions during cyclization .

- Reaction Monitoring : Track intermediates via LC-MS to identify bottlenecks (e.g., incomplete ring closure) .

Q. How can in vitro biological activity (e.g., cytotoxicity) be systematically evaluated?

- Methodological Answer :

- Assay Design : Use the Mosmann MTT assay for cytotoxicity screening. Seed cells (e.g., HeLa or HEK293) in 96-well plates, treat with a concentration gradient (1–100 µM), and measure IC₅₀ values after 48 hours .

- Controls : Include a positive control (e.g., doxorubicin) and solvent control (DMSO <0.1%).

- Data Analysis : Normalize absorbance (570 nm) to untreated cells and fit dose-response curves using nonlinear regression (e.g., GraphPad Prism).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.